Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate
CAS No.: 1007541-78-7
Cat. No.: VC8034740
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1007541-78-7 |
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Molecular Formula | C10H16N2O2 |
Molecular Weight | 196.25 g/mol |
IUPAC Name | ethyl 5-methyl-1-propylpyrazole-3-carboxylate |
Standard InChI | InChI=1S/C10H16N2O2/c1-4-6-12-8(3)7-9(11-12)10(13)14-5-2/h7H,4-6H2,1-3H3 |
Standard InChI Key | ZDUIBNWIABOEKN-UHFFFAOYSA-N |
SMILES | CCCN1C(=CC(=N1)C(=O)OCC)C |
Canonical SMILES | CCCN1C(=CC(=N1)C(=O)OCC)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at positions 1, 3, and 5. The substituents are:
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1-position: Propyl group (-CH2CH2CH3)
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3-position: Ethoxycarbonyl group (-COOCH2CH3)
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5-position: Methyl group (-CH3)
The molecular formula is C10H16N2O2, with a molecular weight of 196.25 g/mol .
IUPAC and Alternative Names
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Systematic IUPAC Name: Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate
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Synonyms:
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Two primary routes dominate its synthesis:
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Alkylation of Pyrazole Derivatives:
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Enolate-Based Cyclocondensation:
Industrial Manufacturing
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Scale-Up Techniques: Continuous flow reactors improve reaction efficiency and purity.
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Purification: Recrystallization from ethanol/water mixtures or chromatographic methods (HPLC with C18 columns) .
Physical and Chemical Properties
Solubility: Miscible with organic solvents (ethanol, DCM); insoluble in water .
Applications
Pharmaceutical Intermediates
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Kinase Inhibitors: Serves as a precursor in heterocyclic amides targeting tyrosine kinases (e.g., EGFR, VEGFR) .
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Anti-Inflammatory Agents: Modulates COX-2 activity via hydrogen bonding to catalytic residues .
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Bcl-2 Inhibitors: Tetrahydroisoquinoline derivatives show apoptosis-inducing activity in cancer cells .
Agrochemical Development
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Herbicides: Disrupts acetolactate synthase (ALS) in weeds, enhancing crop yield .
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Insecticides: Pyrazole moiety interferes with insect neuronal sodium channels .
Materials Science
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Polymer Additives: Improves thermal stability in polyurethanes and epoxy resins .
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Coating Agents: Enhances corrosion resistance in metallic coatings .
Analytical Characterization
Spectroscopic Data
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¹H NMR (CDCl3):
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IR (KBr): 1725 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N pyrazole).
Chromatographic Methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume